L-arabinonic acid

Description

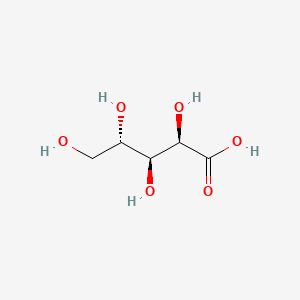

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O6 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m0/s1 |

InChI Key |

QXKAIJAYHKCRRA-YVZJFKFKSA-N |

SMILES |

C(C(C(C(C(=O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O |

Origin of Product |

United States |

Significance in Contemporary Carbohydrate Chemistry Research

L-arabinonic acid and its derivatives are pivotal in expanding the understanding of carbohydrate metabolism and enzymatic reactions. cymitquimica.com The study of its chemical reactions, such as oxidation and decarboxylation, provides insights into fundamental biochemical pathways. smolecule.com

A key area of research is the selective oxidation of L-arabinose to this compound. This transformation is often studied using various catalysts, with gold nanoparticles on different supports like alumina (B75360) (Al2O3) and titania (TiO2) showing high selectivity. rsc.org The efficiency of this catalytic oxidation is influenced by factors such as pH, with slightly alkaline conditions (pH 7–10) being optimal, and the size of the gold particles. rsc.org Kinetic modeling of these oxidation processes is providing a deeper understanding of the reaction mechanisms. rsc.orgcore.ac.uk

Furthermore, this compound serves as a precursor for the synthesis of other valuable chemicals. For instance, it can be converted to L-1,2,4-butanetriol, a precursor for energetic materials, through a multi-step enzymatic process. nih.govfigshare.com This biosynthetic route is an alternative to traditional chemical synthesis methods. nih.gov The hydrogenation of aqueous solutions of this compound in equilibrium with its lactones (arabinonolactones) to produce arabitol is another area of active research. researchgate.net

Interactive Table 1: Catalytic Oxidation of L-Arabinose to this compound

| Catalyst | Support | pH | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Au | Al2O3 | 8 | 70 | Selective oxidation to this compound. rsc.org | rsc.org |

| Au | TiO2 | 7-10 | Not Specified | High selectivity (≥99.5%) for aldonic acids. rsc.org | rsc.org |

| Pd-Au | Alumina | Not Specified | Not Specified | Selective oxidation to arabinonic acid. |

Role in Biomass Valorization Concepts and Circular Bioeconomy Research

Biosynthesis and Catabolism of L-Arabinose to this compound

The conversion of L-arabinose to this compound is a key step in certain microbial metabolic routes. This transformation is an oxidative process, often serving as the initial step in pathways that channel L-arabinose into central metabolism.

The enzymatic oxidation of L-arabinose to this compound is carried out by various dehydrogenases in microbial systems. In the acetic acid bacterium Gluconobacter oxydans 621H, L-arabinose is oxidized in the periplasm by a membrane-bound glucose dehydrogenase (GdhM), yielding this compound. researchgate.net This process can be highly efficient, with studies showing that under pH-controlled conditions, G. oxydans can produce high titers of this compound. researchgate.nettandfonline.com

In other bacteria, such as Azospirillum brasilense, L-arabinose is oxidized to L-arabino-γ-lactone by an NAD(P)-dependent L-arabinose 1-dehydrogenase. researchgate.net This lactone is then hydrolyzed to this compound. A similar enzyme, L-arabinose dehydrogenase, has been identified in Pseudomonas fragi. google.com Researchers have also successfully expressed an L-arabinose/D-galactose 1-dehydrogenase from Rhizobium leguminosarum bv. trifolii in Saccharomyces cerevisiae for the production of this compound. researchgate.net

Another enzymatic approach involves the use of pyranose 2-oxidase (P2O), which can catalyze the oxidation of L-arabinose to produce arabinoic acid with a high conversion rate. researchgate.net

During the microbial production of this compound from L-arabinose, an intermediate compound, L-arabino-1,4-lactone or L-arabino-γ-lactone, is often formed. researchgate.nettandfonline.com In G. oxydans, both this compound and its lactone form are produced. researchgate.net The acidification of the medium due to the accumulation of this compound can inhibit further substrate oxidation if the pH is not controlled. researchgate.net

In fed-batch bioreactors with controlled pH at 6, G. oxydans 621H was able to produce up to 120 g/L of this compound and 13 g/L of L-arabino-1,4-lactone over 144 hours. researchgate.net Overexpression of the gdhM gene in this bacterium led to a higher biomass-specific production rate, although it did not increase the final product titers. researchgate.net In engineered Saccharomyces cerevisiae expressing an L-arabinose dehydrogenase from R. leguminosarum, a production of 4.3 g/L of this compound was achieved with an initial production rate of 48 ± 4 mg/L/h. nih.gov

Enzymatic Oxidation Mechanisms in Microbial Systems

Microbial L-Arabinose Catabolism Pathways to Downstream Metabolites

Microorganisms have evolved different pathways to catabolize L-arabinose, which can be broadly categorized into bacterial and fungal routes. These pathways ultimately convert L-arabinose into intermediates of central metabolic pathways.

The most common bacterial pathway for L-arabinose catabolism is a redox-neutral isomerase pathway. tandfonline.comjmb.or.krmdpi.com This pathway involves three key enzymes encoded by the araA, araB, and araD genes. jmb.or.kr

L-arabinose isomerase (araA) : Isomerizes L-arabinose to L-ribulose. tandfonline.comjmb.or.kr

L-ribulokinase (araB) : Phosphorylates L-ribulose to L-ribulose-5-phosphate. tandfonline.comjmb.or.kr

L-ribulose-5-phosphate-4-epimerase (araD) : Epimerizes L-ribulose-5-phosphate to D-xylulose-5-phosphate. tandfonline.comjmb.or.kr

D-xylulose-5-phosphate then enters the pentose (B10789219) phosphate (B84403) pathway. jmb.or.krresearchgate.net

Some bacteria utilize oxidative pathways for L-arabinose catabolism. tandfonline.comnih.gov One such pathway, known as the Weimberg pathway, converts L-arabinose to α-ketoglutarate, an intermediate of the TCA cycle. tandfonline.com This pathway involves the following steps:

Oxidation of L-arabinose to L-arabino-γ-lactone by L-arabinose dehydrogenase. tandfonline.com

Hydrolysis to L-arabinonate by L-arabinolactonase. tandfonline.com

Two dehydration steps to form α-ketoglutaric semialdehyde. tandfonline.com

Oxidation to α-ketoglutarate. tandfonline.com

An alternative oxidative route, the Dahms pathway, shares the initial steps with the Weimberg pathway, but an aldolase (B8822740) cleaves an intermediate, 2-keto-3-deoxy-l-pentanoate, into pyruvate (B1213749) and glycolaldehyde. tandfonline.com

Table 1: Key Enzymes in Bacterial L-Arabinose Catabolism

| Enzyme | Gene | Reaction | Pathway |

| L-arabinose isomerase | araA | L-arabinose → L-ribulose | Isomerase Pathway |

| L-ribulokinase | araB | L-ribulose → L-ribulose-5-phosphate | Isomerase Pathway |

| L-ribulose-5-phosphate-4-epimerase | araD | L-ribulose-5-phosphate → D-xylulose-5-phosphate | Isomerase Pathway |

| L-arabinose dehydrogenase | L-arabinose → L-arabino-γ-lactone | Oxidative (Weimberg/Dahms) Pathway | |

| L-arabinolactonase | L-arabino-γ-lactone → L-arabinonate | Oxidative (Weimberg/Dahms) Pathway | |

| L-arabonate dehydratase | L-arabinonate → L-2-keto-3-deoxy-arabonate | Oxidative (Weimberg/Dahms) Pathway | |

| L-2-keto-3-deoxy-arabonate dehydratase | L-2-keto-3-deoxy-arabonate → α-ketoglutaric semialdehyde | Oxidative (Weimberg) Pathway | |

| α-ketoglutaric semialdehyde dehydrogenase | α-ketoglutaric semialdehyde → α-ketoglutarate | Oxidative (Weimberg) Pathway | |

| KDP aldolase | 2-keto-3-deoxy-l-pentanoate → pyruvate + glycolaldehyde | Oxidative (Dahms) Pathway |

Fungi employ an oxidoreductive pathway for L-arabinose catabolism, which is distinct from the bacterial isomerase pathway due to its reliance on redox cofactors. tandfonline.comjmb.or.kr This pathway involves a series of reduction and oxidation reactions. jmb.or.krnih.gov The key enzymes and steps are:

L-arabinose reductase (LAR) or Aldose reductase (AR/XR) : Reduces L-arabinose to L-arabinitol, a reaction that consumes NAD(P)H. jmb.or.krnih.govresearchgate.net

L-arabinitol-4-dehydrogenase (LAD) : Oxidizes L-arabinitol to L-xylulose, producing NADH. jmb.or.krresearchgate.netacs.org

L-xylulose reductase (LXR) : Reduces L-xylulose to xylitol (B92547), consuming NAD(P)H. jmb.or.krresearchgate.netacs.orgacs.org

Xylitol dehydrogenase (XDH) : Oxidizes xylitol to D-xylulose, producing NADH. researchgate.netacs.org

Xylulokinase (XK) : Phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway. researchgate.netacs.org

This pathway presents a challenge in maintaining redox balance due to the differential use of NADPH and NAD+. researchgate.netmdpi.com The initial reduction steps often utilize NADPH, while the subsequent oxidation steps produce NADH. researchgate.netjmb.or.kr This can lead to a cofactor imbalance, which can impact the efficiency of the pathway.

Table 2: Key Enzymes in Fungal L-Arabinose Catabolism

| Enzyme | Abbreviation | Reaction | Cofactor |

| L-arabinose reductase / Aldose reductase | LAR / AR / XR | L-arabinose → L-arabinitol | NAD(P)H |

| L-arabinitol-4-dehydrogenase | LAD | L-arabinitol → L-xylulose | NAD+ |

| L-xylulose reductase | LXR | L-xylulose → xylitol | NAD(P)H |

| Xylitol dehydrogenase | XDH | xylitol → D-xylulose | NAD+ |

| Xylulokinase | XK | D-xylulose → D-xylulose-5-phosphate | ATP |

Both the bacterial and fungal L-arabinose catabolic pathways ultimately connect to central carbon metabolism. The D-xylulose-5-phosphate produced in the primary bacterial and fungal pathways is a key intermediate of the non-oxidative branch of the pentose phosphate pathway (PPP). tandfonline.comjmb.or.kr Through the action of transketolase and transaldolase, D-xylulose-5-phosphate can be converted into fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which are intermediates of glycolysis.

The bacterial oxidative pathway provides a more direct link to the tricarboxylic acid (TCA) cycle by producing α-ketoglutarate. tandfonline.com The Dahms pathway variant produces pyruvate, a central metabolite that can enter the TCA cycle or be used for gluconeogenesis, and glycolaldehyde. tandfonline.com

Fungal Metabolic Routes and Associated Redox Cofactor Dynamics

Genetic and Regulatory Architectures Governing this compound Metabolism

The metabolic pathways that utilize L-arabinose and involve its derivative, this compound, are governed by intricate genetic and regulatory networks. These systems ensure that the enzymes required for catabolism are synthesized only when the substrate is available, allowing organisms to conserve resources and adapt to changing nutritional environments. The structure of gene clusters and the mechanisms of their regulation vary significantly across different domains of life, reflecting diverse evolutionary strategies for carbohydrate metabolism.

Identification and Characterization of Gene Clusters and Operons

The genes encoding the enzymes for L-arabinose and this compound metabolism are frequently organized into clusters or operons, enabling coordinated expression. Research has identified and characterized these genetic structures in a variety of microorganisms.

In the bacterium Escherichia coli, the metabolism of L-arabinose is one of the classic models of gene regulation. The genes for the catabolic pathway that converts L-arabinose into D-xylulose-5-phosphate are located in the araBAD operon. tandfonline.comnih.gov Another key component is the araE gene, which codes for a permease responsible for transporting L-arabinose into the cell. nih.gov

Bacillus subtilis also possesses a metabolic operon containing araA, araB, and araD genes. However, its regulatory gene, araR, and the putative permease gene, araE, are located at a different chromosomal position and are transcribed divergently from each other. nih.gov

In the nitrogen-fixing bacterium Azospirillum brasiliense, which utilizes an alternative oxidative pathway, the genes for L-arabonate dehydratase (AraC), 2-keto-3-deoxy-L-arabonate (L-KDA) dehydratase (AraD), and L-arabinose-1-dehydrogenase are organized into a single transcriptional unit. researchgate.net This cluster also includes the gene for L-arabinolactonase (AraB), which is essential for the hydrolysis of the lactone intermediate. researchgate.netontosight.ai

The haloarchaeon Haloferax volcanii degrades L-arabinose through an oxidative pathway to α-ketoglutarate. The genes involved, designated xac (B1191879) (xylose and arabinose catabolism), are grouped in a cluster. researchgate.net This includes the gene for a specific L-arabinose dehydrogenase (L-AraDH, HVO_B0032) and other enzymes that are shared with the D-xylose degradation pathway. researchgate.net

Some bacteria, like Shewanella putrefaciens, contain a large gene cluster dedicated to L-arabinose utilization that notably lacks the common araC regulatory gene, suggesting a different regulatory mechanism. osti.gov In human gut bacteria such as Bifidobacterium longum, gene clusters have been identified that encode the necessary hydrolases, including endo- and exo-arabinofuranosidases, for breaking down complex arabinans into L-arabinose. tandfonline.com

The following table summarizes the key gene clusters and operons involved in L-arabinose and this compound metabolism in several researched organisms.

| Organism | Gene Cluster/Operon | Encoded Proteins/Function | Reference |

|---|---|---|---|

| Escherichia coli | araBAD Operon | L-arabinose isomerase (araA), Ribulokinase (araB), L-ribulose-5-P 4-epimerase (araD) | tandfonline.comnih.gov |

| Bacillus subtilis | ara Operon (araA, araB, araD) | Metabolic enzymes for L-arabinose catabolism | nih.gov |

| Azospirillum brasiliense | ara Gene Cluster (araA, araB, araC, araD) | L-arabinose-1-dehydrogenase, L-arabinolactonase, L-arabonate dehydratase, L-KDA dehydratase | researchgate.net |

| Haloferax volcanii | xac (xylose and arabinose catabolism) Cluster | L-arabinose dehydrogenase (L-AraDH), D-xylonate dehydratase, 2-keto-3-deoxyxylonate dehydratase | researchgate.net |

| Shewanella putrefaciens W3-18-1 | sputw3181_1944 to 1966 | Uptake and degradation of L-arabinose and related polymers | osti.gov |

| Bifidobacterium longum | Arabinan Degradation Cluster | Endo-α-1,5-L-arabinose and exo-α-L-arabinofuranosidases | tandfonline.com |

Transcriptional and Post-Transcriptional Regulation in Diverse Organisms

The expression of gene clusters involved in this compound metabolism is tightly controlled, primarily at the transcriptional level, by regulatory proteins that sense the presence of L-arabinose or its metabolites.

Transcriptional Regulation

In E. coli, the AraC protein is a well-studied transcriptional regulator that exhibits dual functionality. nih.gov In the presence of L-arabinose, AraC binds to the inducer and adopts a conformation that activates transcription of the araBAD operon. In the absence of L-arabinose, AraC adopts a different conformation that causes it to bind to two separate DNA sites, forming a DNA loop that represses transcription. tandfonline.comnih.gov

In contrast, the regulatory system in B. subtilis relies on a repressor protein named AraR. nih.gov AraR belongs to the GalR-LacI family of repressors. It binds to an operator site in the promoter region of the ara operon, blocking transcription. When L-arabinose is present, it acts as an inducer, binding to AraR and causing it to dissociate from the DNA, thus permitting gene expression. AraR also represses its own synthesis. nih.gov

A novel transcriptional regulator, BtAraR, has been identified in the human gut bacterium Bacteroides thetaiotaomicron. nih.gov This protein is a member of the NrtR family of transcription factors. L-arabinose functions as a negative effector; its binding to BtAraR induces a conformational change that renders the regulator unable to bind to its DNA operator, thereby alleviating repression of the arabinose utilization genes. nih.gov

In the archaeon Haloferax volcanii, the xac gene cluster is regulated by a transcriptional activator known as XacR. researchgate.net This protein, belonging to the IclR-like family, mediates the upregulation of the catabolic genes when pentose sugars like L-arabinose are available. researchgate.net

Some organisms, such as Gluconobacter oxydans, are noted for their efficient oxidation of L-arabinose to this compound but appear to lack specific native systems for regulating this pathway. researchgate.netuni-duesseldorf.de However, studies have shown that heterologous regulatory systems from E. coli, such as the AraC-ParaBAD and the L-rhamnose-dependent RhaS-PrhaBAD systems, can be engineered to function in G. oxydans, providing tools for controlled gene expression. frontiersin.orguni-duesseldorf.de Interestingly, the response of these systems can differ from that in their native host; for example, the RhaS regulator can act as a repressor in G. oxydans in the presence of L-rhamnose, whereas it is an activator in E. coli. frontiersin.orguni-duesseldorf.de

| Organism | Regulator | Regulator Family | Mode of Action | Effector | Reference |

|---|---|---|---|---|---|

| Escherichia coli | AraC | AraC/XylS | Dual (Activator/Repressor) | L-arabinose (Inducer) | tandfonline.comnih.gov |

| Bacillus subtilis | AraR | GalR-LacI | Repressor | L-arabinose (Inducer) | nih.gov |

| Bacteroides thetaiotaomicron | BtAraR | NrtR | Repressor | L-arabinose (Negative Effector) | nih.gov |

| Haloferax volcanii | XacR | IclR | Activator | Pentoses (e.g., L-arabinose) | researchgate.net |

Post-Transcriptional Regulation

While transcriptional control is the most extensively studied aspect of gene regulation in L-arabinose metabolic pathways, post-transcriptional mechanisms also play a crucial role in modulating gene expression. ens-lyon.fr These mechanisms operate at the level of mRNA, influencing its splicing, stability, and translation, thereby fine-tuning the cellular response to metabolic cues. ens-lyon.frmdpi.com

Specific instances of post-transcriptional regulation in L-arabinose or this compound metabolism are not as well-documented as transcriptional control. However, general principles of post-transcriptional gene regulation are applicable. For example, the stability of mRNA transcripts encoding metabolic enzymes can be a key control point. frontiersin.org Features within the messenger RNA, such as the length of the 3' untranslated region (3' UTR), can influence transcript longevity and susceptibility to degradation by mechanisms like nonsense-mediated RNA decay (NMD). mdpi.comfrontiersin.org It is plausible that the expression of genes involved in this compound pathways is modulated by such mechanisms, allowing for rapid adjustments in enzyme levels without altering transcription rates. Further research is needed to elucidate the specific RNA-binding proteins, microRNAs, and other factors that may be involved in the post-transcriptional regulation of these pathways in diverse organisms. frontiersin.org

Advanced Synthetic Methodologies for L Arabinonic Acid and Its Derivatives

Microbial Production of L-Arabinonic Acid

Whole-cell biocatalysis using microorganisms is a cornerstone for the bio-based production of sugar acids. researchgate.net The inherent metabolic machinery of certain bacteria can be harnessed and enhanced through metabolic engineering to efficiently convert substrates like L-arabinose into this compound.

Strain Engineering for Enhanced Bioproduction (e.g., Gluconobacter oxydans, Escherichia coli)

Metabolic engineering plays a pivotal role in developing robust microbial cell factories for this compound production. researchgate.net Key strategies involve the overexpression of pathway-specific enzymes, elimination of competing metabolic pathways, and optimization of cofactor and transporter systems. researchgate.net

Gluconobacter oxydans is a bacterium well-known for its exceptional ability to perform incomplete oxidation of various carbohydrates in the periplasm, making it a prime candidate for producing sugar acids. researchgate.netresearchgate.net

Key Enzyme : The membrane-bound glucose dehydrogenase (GdhM) in G. oxydans 621H is responsible for the periplasmic oxidation of L-arabinose to yield this compound. researchgate.net

Gene Overexpression : While constitutive overexpression of the gdhM gene in G. oxydans did not lead to higher final product titers, it significantly increased the biomass-specific production rate from 131 g/L/gcdw (grams per liter per gram of cell dry weight) in the parent strain to 169 g/L/gcdw in the engineered strain. researchgate.net

Regulatable Expression Systems : To fine-tune gene expression, a tunable L-arabinose-inducible expression system using the PBAD promoter and AraC regulator from E. coli has been successfully implemented in G. oxydans. nih.gov This system allows for controlled induction of target genes, which is crucial for balancing metabolic loads and maximizing productivity. nih.gov

Escherichia coli , the workhorse of modern biotechnology, has also been successfully engineered for this compound synthesis.

Heterologous Expression : An L-arabinose dehydrogenase (AraDH) from Azospirillum brasilense was expressed in E. coli to facilitate the conversion of L-arabinose. researchgate.net

Pathway Engineering : To prevent the consumption of the L-arabinose substrate by the host's native metabolic pathways, the araA gene, which encodes an L-arabinose isomerase, was disrupted. researchgate.net This deletion created a strain that could no longer catabolize L-arabinose, thereby channeling the substrate exclusively towards this compound production. researchgate.net

High Titer Production : The engineered E. coli strain, in a batch fermentation, demonstrated remarkable efficiency by consuming all the L-arabinose within 36 hours to produce approximately 44 g/L of this compound, achieving a near-quantitative molar yield of 99%. researchgate.net

| Microorganism | Engineering Strategy | Key Gene/Enzyme | Outcome | Reference |

|---|---|---|---|---|

| Gluconobacter oxydans 621H | Constitutive overexpression of endogenous dehydrogenase | gdhM (glucose dehydrogenase) | Increased biomass-specific production to 169 g/L/gcdw, but no increase in final titer. | researchgate.net |

| Escherichia coli | Heterologous expression and deletion of competing pathway | L-arabinose dehydrogenase (AraDH) from A. brasilense; knockout of araA | Achieved ~44 g/L this compound with 99% molar yield from L-arabinose. | researchgate.net |

Fermentation Process Optimization and Bioreactor Configuration

Optimizing the fermentation environment is critical to maximizing the yield and productivity of this compound. frontiersin.org Bioreactors provide a controlled environment where parameters such as pH, temperature, aeration, and substrate feeding can be precisely managed. agriculturaljournals.com

pH Control : The oxidation of L-arabinose to this compound leads to the acidification of the fermentation medium. researchgate.net In uncontrolled batch fermentations of G. oxydans, this drop in pH can inhibit further substrate oxidation, leaving a significant amount of L-arabinose unused and limiting the final product concentration to around 17.4 g/L. researchgate.net By implementing pH control in a fed-batch bioreactor and maintaining the pH at 6.0, the productivity of G. oxydans 621H was dramatically improved, reaching a high titer of 120 g/L of this compound after 144 hours. researchgate.net

Bioreactor Design and Operation : The design of the bioreactor and the operational strategy are crucial. Stirred-tank bioreactors are commonly used, allowing for effective mixing and mass transfer. mdpi.com High-cell-density cultivation is a potent strategy to enhance volumetric productivity. mdpi.com Key operational parameters that are often optimized using response surface methodology include agitation speed and aeration rate, which directly impact the dissolved oxygen concentration—a critical factor in oxidative fermentations. frontiersin.orgmdpi.com For instance, in the production of the related xylonic acid by G. oxydans, optimization of agitation, aeration, and biomass concentration was shown to significantly improve production efficiency. frontiersin.org

| Fermentation Mode | pH Control | Key Findings | This compound Titer | Reference |

|---|---|---|---|---|

| Fed-batch Shake Flask | No | Acidification of the medium prevented complete substrate utilization. | 17.4 g/L | researchgate.net |

| Fed-batch Bioreactor | Yes (maintained at pH 6.0) | Controlled pH prevented inhibition and enabled high-titer production. | 120 g/L | researchgate.net |

Substrate Utilization Efficiency and Metabolic Pathway Flux Enhancement

Enhancing the rate at which the microbial host converts the substrate into the desired product involves a deep understanding of its metabolic network. mdpi.com Metabolic flux analysis is a powerful tool used to map and quantify the flow of metabolites through the cell, identifying potential bottlenecks and targets for optimization. frontiersin.orgnih.gov

Redirecting Carbon Flux : A primary strategy to boost efficiency is to channel the carbon source away from competing pathways and towards the product synthesis pathway. researchgate.net In the case of E. coli, deleting the araA gene is a classic example of redirecting metabolic flux, which entirely prevents L-arabinose from entering the pentose (B10789219) phosphate (B84403) pathway, thus maximizing its conversion to this compound. researchgate.net

Enzymatic Synthesis of this compound

The use of isolated enzymes for the synthesis of this compound offers several advantages over whole-cell systems, including higher specificity, absence of competing metabolic reactions, and simpler product purification. researchgate.net

Discovery and Characterization of Novel Oxidoreductases and Pyranose Oxidases

The search for robust and efficient enzymes is a continuous effort in biocatalysis. FAD-dependent oxidoreductases are a particularly important class of enzymes for sugar acid synthesis. nih.gov

Pyranose 2-Oxidase (P2O) : P2O is an FAD-dependent enzyme that catalyzes the oxidation of various pyranose sugars, typically at the C2 position. nih.govresearchgate.net It can be employed in the synthesis of aldonic acids from sugar precursors. researchgate.netresearchgate.net While wild-type P2O may have higher specificity for six-carbon sugars, enzyme variants can be engineered to improve activity towards five-carbon sugars like L-arabinose. researchgate.net

L-Arabinose/D-Galactose 1-Dehydrogenase : A novel NADP⁺-preferring L-arabinose/D-galactose 1-dehydrogenase (RlAraDH) was identified from Rhizobium leguminosarum. researchgate.net This enzyme showed the highest catalytic efficiency towards L-arabinose, D-galactose, and D-fucose, producing L-arabino-1,4-lactone as the stable oxidation product, which can subsequently hydrolyze to this compound. researchgate.net

Bacterial Pyranose Oxidases (POx) : While most studied POx are from fungal sources, bacterial homologues are being explored. nih.gov A POx from Streptomyces canus was characterized and shown to oxidize monosaccharides like D-glucose and D-xylose. nih.gov The exploration of such novel enzymes expands the biocatalytic toolbox for sugar transformations. science.gov

Chemo-Enzymatic Cascade Reactions for this compound Synthesis

Chemo-enzymatic cascades combine the selectivity of biocatalysts with the efficiency of chemical reactions in a one-pot process, offering a powerful synthetic strategy. researchgate.netcsic.es These cascades can overcome thermodynamic limitations and minimize the isolation of unstable intermediates. researchgate.netcsic.es

A notable chemo-enzymatic cascade for this compound synthesis involves the use of pyranose 2-oxidase (P2O). researchgate.net

Enzymatic Oxidation : P2O catalyzes the oxidation of L-arabinose, using oxygen as the electron acceptor. This can lead to intermediates such as 2-keto sugar lactones or 2-keto sugar acids. researchgate.netresearchgate.net

Chemical Reduction : The keto-acid intermediates are then chemically reduced to yield the final aldonic acid product, this compound. researchgate.net This two-step, one-pot reaction has been reported to achieve a conversion of L-arabinose to arabinoic acid greater than 99%. researchgate.net Such multi-enzyme or chemo-enzymatic systems represent a highly efficient and elegant approach to synthesizing complex molecules, where each catalyst performs a specific transformation in a well-orchestrated sequence. mdpi.combeilstein-journals.org

Chemical and Chemo-Enzymatic Synthesis of this compound Derivatives

The synthesis of this compound derivatives involves a variety of advanced chemical and chemo-enzymatic strategies to achieve high stereoselectivity and introduce diverse functional groups. These methods are crucial for creating analogs for biochemical studies and developing new materials.

Stereoselective Synthesis Approaches (e.g., Aldol (B89426) Condensation, Transketolase Catalysis)

Stereoselective synthesis is paramount in carbohydrate chemistry to control the spatial arrangement of atoms. Aldol condensation and transketolase catalysis are two powerful methods employed in the synthesis of this compound derivatives and other sugar acids.

Aldol Condensation: This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. sigmaaldrich.com In the context of sugar chemistry, stereoselective aldol reactions are used to construct the carbon backbone of sugar acids with precise control over the newly formed chiral centers. For instance, a threo-selective aldol condensation has been utilized as a key step in the stereoselective synthesis of an olivil (B28385) type of lignan (B3055560) starting from L-arabinose. researchgate.net Similarly, syn-selective aldol reactions, catalyzed by various agents like tertiary amines or dizinc (B1255464) catalysts, have been demonstrated as an efficient method for synthesizing six-carbon d- and l-arabino-hex-2-ulosonic acids, which are related to this compound. acs.orgresearcher.life These methods provide a direct route to orthogonally protected and biologically relevant keto-acids. acs.org

Transketolase Catalysis: Transketolase is an enzyme that catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. nih.gov This enzymatic approach offers high stereoselectivity and operates under mild reaction conditions. More recent studies have highlighted the biocatalytic conversion of arabinose using transketolases to produce compounds with pharmaceutical applications. researchgate.net Transketolase catalysis is characterized by its broad substrate specificity, allowing for the synthesis of a variety of sugar derivatives. nih.gov

Synthesis of Amino-Deoxy and Deoxy-L-Arabinonic Acid Derivatives

The introduction of amino and deoxy functionalities into the this compound scaffold is of significant interest for creating analogs of biologically important molecules and for the synthesis of novel polymers.

Amino-Deoxy Derivatives: The synthesis of amino-deoxy-L-arabinonic acid derivatives has been achieved through multi-step processes starting from readily available sugars like L-arabinose. researchgate.net One reported synthesis involves the preparation of 5-amino-5-deoxy-L-arabinonic acid derivatives from L-arabinose. researchgate.net These ω-amino acids serve as precursors for bifunctional monomers used in the preparation of optically active polyamides. researchgate.net

Another significant area of research is the synthesis of 4-amino-4-deoxy-L-arabinose derivatives, which are components of bacterial lipopolysaccharides and are linked to antibiotic resistance. researchgate.netnih.gov Synthetic routes to these compounds often involve the introduction of an azide (B81097) group, followed by its reduction to an amine. researchgate.net For example, methyl 4-azido-4-deoxy-β-L-arabinopyranoside has been synthesized on a multigram scale from methyl β-D-xylopyranoside in five steps without the need for chromatographic purification. researchgate.net This intermediate can then be converted to various spacer-equipped 4-amino-4-deoxy-L-arabinopyranosides. researchgate.net

Deoxy Derivatives: Deoxy-L-arabinonic acid derivatives have also been synthesized. For example, 5-deoxy-D-arabinono-1,4-lactone, the enantiomer of the L-form, was synthesized via a ruthenium tetroxide-catalyzed oxidative cleavage of 6-deoxyglucal diacetate, which was derived from D-glucal triacetate. oup.com Furthermore, the preparation of 2-deoxy-L-erythro-pentose has been achieved through the electrooxidative reduction of a mixture of 3-deoxy-L-ribo-hexonic and 3-deoxy-L-arabino-hexonic acids. chempap.org

Derivatization for C-Glycosyl Phosphonate (B1237965) Analogues

C-glycosyl phosphonates are stable mimics of naturally occurring glycosyl phosphates and are valuable tools for studying and inhibiting glycosyltransferases. The synthesis of C-glycosyl phosphonate analogues of this compound derivatives has been a focus of research, particularly in the context of combating antimicrobial resistance.

The key strategy involves a Wittig-type reaction of a protected this compound lactone with the lithium salt of a phosphonate ester, such as dimethyl methylphosphonate. beilstein-archives.orgbeilstein-journals.org This is followed by an elimination step to yield the corresponding exo- and endo-glycal derivatives. beilstein-archives.orgbeilstein-journals.org For instance, C-glycosidically-linked phospholipid derivatives of 4-amino-4-deoxy-L-arabinose have been synthesized as hydrolytically stable analogues of the native undecaprenyl donor. researchgate.netbeilstein-journals.org The synthesis starts with a benzyl-protected 1,5-arabinonic acid lactone. researchgate.netbeilstein-archives.orgbeilstein-journals.org Subsequent steps, including selective demethylation, hydrogenolysis, and reduction of the azido (B1232118) group, lead to the desired α-L-anomeric arabino- and ribo-configured methyl phosphonate esters. beilstein-journals.orgnih.gov These synthetic intermediates are valuable for creating transition state analogues to inhibit the transfer of 4-amino-4-deoxy-L-arabinose to bacterial lipopolysaccharides. beilstein-archives.org

Development of this compound-based Precursors for Biopolymers and Biocompatible Hydrogels

This compound and its derivatives are promising building blocks for the development of sustainable and biocompatible polymers and hydrogels due to their inherent chirality and functionality.

Biopolymer Precursors: Derivatives of this compound, such as 5-amino-5-deoxy-L-arabinonic acid, are considered valuable precursors for bifunctional monomers. researchgate.net These monomers can be used in polymerization reactions to create optically active polyamides, which are a class of biopolymers with potential applications in various fields. researchgate.net The use of renewable resources like L-arabinose for the synthesis of these monomers aligns with the principles of green chemistry. researchgate.netrsc.org

Biocompatible Hydrogels: While direct research on this compound-based hydrogels is emerging, the properties of related sugar acids and biopolymers suggest their potential. smolecule.com Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for biomedical applications such as drug delivery and tissue engineering. mdpi.comnih.gov Biopolymers like polysaccharides are frequently used to create hydrogels. mdpi.com The development of hydrogels from biodegradable polyesters and their copolymers is an active area of research. rjeid.com Given that this compound can be used to synthesize polymer precursors, it is plausible that it could be incorporated into the structure of biocompatible hydrogels to tailor their properties. smolecule.com

Biotechnological and Industrial Research Applications of L Arabinonic Acid

Precursor for High-Value Chemical Synthesis and Platform Molecules

L-arabinonic acid serves as a crucial starting material for the synthesis of several valuable chemicals, most notably optically active polyols and as a subject of study in vitamin C biosynthesis.

A significant application of this compound is its use as a precursor for the stereoselective synthesis of L-1,2,4-butanetriol. researchgate.netnih.gov This chiral polyol is a key component in the production of 1,2,4-butanetriol (B146131) trinitrate (BTTN), an energetic plasticizer with superior thermal stability and lower shock sensitivity compared to nitroglycerin. researchgate.netgoogle.com The microbial synthesis of L-1,2,4-butanetriol from this compound offers a green alternative to traditional chemical methods, which often require harsh reaction conditions and produce racemic mixtures. researchgate.netjapsonline.com

The conversion of L-arabinose to this compound is a key initial step. For instance, Pseudomonas fragi can be used to oxidize L-arabinose, yielding a mixture of L-arabino-1,4-lactone and this compound. researchgate.netnih.gov Following hydrolysis of the lactone, engineered Escherichia coli strains are then employed to convert this compound into L-1,2,4-butanetriol. researchgate.netnih.gov Research has demonstrated the conversion of this compound (10 g/L) to L-1,2,4-butanetriol (2.4 g/L), achieving a 35% yield. japsonline.com

Table 1: Microbial Conversion of this compound to L-1,2,4-Butanetriol

| Microorganism | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| E. coli BL21(DE3)/pWN6.222A | This compound | L-1,2,4-butanetriol | 35% | researchgate.netnih.gov |

| Engineered E. coli | This compound (10 g/L) | L-1,2,4-butanetriol (2.4 g/L) | 35% | japsonline.com |

The biosynthesis of L-ascorbic acid (vitamin C) in plants has been a subject of extensive research. While the primary pathway in plants does not directly involve this compound, studies exploring alternative or analogous pathways have investigated various sugar acids. nih.govtandfonline.com In some fungi, for example, the production of D-erythroascorbic acid, a five-carbon analog of L-ascorbic acid, is enhanced when grown on D-arabinose or D-arabinonic acid as a carbon source. osti.gov This suggests that the metabolic pathways of pentonic acids, including this compound, are of interest in understanding the broader context of ascorbate (B8700270) biosynthesis and its analogs in different organisms. osti.gov

This compound has been identified in meteorites, suggesting its presence in the early solar system. smolecule.com This discovery has significant implications for prebiotic chemistry and astrobiology, the study of the origin, evolution, and distribution of life in the universe. smolecule.comnih.govnasa.gov The presence of sugar acids like this compound in extraterrestrial materials supports the hypothesis that the chemical building blocks of life could have been delivered to a young Earth. smolecule.commdpi.com

Research has shown that meteoritic aldonic acids, including arabinonic acid, exhibit a significant excess of the D-enantiomer, and this excess increases with the number of carbon atoms. pnas.org This enantiomeric excess is a key feature of biological molecules and its origin is a major question in astrobiology. The finding of D-enantiomer excesses in arabinonic acid from meteorites is particularly noteworthy because the L-form is more common in terrestrial biology. mdpi.com This suggests that abiotic processes in space can lead to a chiral bias, which may have played a role in the emergence of homochirality in life on Earth. nasa.govmdpi.com

Role in Ascorbic Acid (Vitamin C) Biosynthesis Research

Integration into Biorefinery Concepts for Lignocellulosic Biomass Valorization

This compound is an important intermediate in the biorefinery concept, which aims to convert lignocellulosic biomass into a range of value-added products. frim.gov.mymdpi.comresearchgate.net Lignocellulosic biomass, composed mainly of cellulose, hemicellulose, and lignin, is an abundant and renewable resource. frim.gov.mymdpi.com The hemicellulose fraction is a rich source of pentose (B10789219) sugars, including L-arabinose, which can be converted to this compound. researchgate.net

The valorization of lignocellulosic biomass involves pretreatment to break down its complex structure, followed by hydrolysis to release sugars. mdpi.comresearchgate.net These sugars can then be fermented or chemically converted into a variety of biochemicals. frim.gov.my L-arabinose derived from hemicellulose can be oxidized to this compound, which then serves as a platform molecule for the production of other chemicals, such as L-1,2,4-butanetriol. researchgate.netgoogle.com This integration of this compound production into a biorefinery framework contributes to a more sustainable and circular bioeconomy by utilizing waste biomass to produce valuable chemicals. frim.gov.myresearchgate.net

Metabolic Engineering Targets for Novel Biosynthetic Pathways

This compound and its metabolic pathway are key targets for metabolic engineering to create novel biosynthetic routes for the production of valuable chemicals. researchgate.netnih.gov By manipulating the genes and enzymes involved in the L-arabinose metabolic pathway, researchers can enhance the production of this compound or divert metabolic flux towards the synthesis of other desired compounds. researchgate.net

For instance, the production of this compound from L-arabinose in Gluconobacter oxydans has been optimized through metabolic engineering. researchgate.net Overexpression of the membrane-bound glucose dehydrogenase (gdhM) in G. oxydans has been shown to increase the biomass-specific production of this compound. researchgate.net Furthermore, engineered E. coli strains have been developed to express the necessary enzymes for the conversion of this compound to L-1,2,4-butanetriol. researchgate.netnih.gov These efforts involve the introduction of heterologous genes and the optimization of expression levels to create efficient and high-yielding production strains. researchgate.netnih.gov

Table 2: Metabolic Engineering Strategies for this compound Related Production

| Organism | Engineering Strategy | Target Product | Outcome | Reference |

|---|---|---|---|---|

| Gluconobacter oxydans | Overexpression of glucose dehydrogenase (gdhM) | This compound | Increased biomass-specific production | researchgate.net |

| Saccharomyces cerevisiae | Expression of D-galactose 1-dehydrogenase | This compound | Production of 4.3 g/L this compound | researchgate.net |

| E. coli | Expression of L-arabinonate dehydratase and 2-ketoacid decarboxylase | L-1,2,4-butanetriol | Conversion of this compound to L-1,2,4-butanetriol | google.com |

Advanced Analytical Methodologies for L Arabinonic Acid Research

Chromatographic and Spectroscopic Techniques for Metabolomic Profiling and Quantification

Metabolomics, the large-scale study of small molecules, heavily relies on powerful analytical techniques to profile and quantify compounds like L-arabinonic acid within complex biological samples. nih.gov Chromatographic and spectroscopic methods are at the forefront of these analyses, offering the sensitivity and specificity required for comprehensive metabolic profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) stands out as a primary tool for the analysis of this compound and other metabolites. Its high sensitivity and selectivity enable the detection and quantification of a vast number of molecules, even at low concentrations. nih.govnih.gov The coupling of liquid chromatography, which separates compounds in a mixture, with mass spectrometry, which identifies them based on their mass-to-charge ratio, provides a robust platform for metabolomic studies. nih.govsciex.com

In a typical LC-MS workflow for metabolite analysis, a sample is first prepared, often involving extraction with a solvent mixture like methanol (B129727) and water, followed by centrifugation to remove solid debris. nih.gov The resulting supernatant is then injected into the LC system. The separation of this compound and other organic acids is frequently achieved using columns such as C18 or specialized mixed-mode columns. nih.govanimbiosci.orglcms.cz A gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid) and an organic solvent (like acetonitrile) is commonly used to separate the analytes over time. nih.govnih.gov

Following separation by LC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for organic acids, typically operated in negative ion mode to detect the deprotonated molecular ion [M-H]-. nih.govlcms.cz The mass analyzer then separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of this compound. For enhanced confidence in identification, tandem mass spectrometry (MS/MS) can be employed to generate characteristic fragmentation patterns of the parent ion.

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Acquity BEH Amide (2.1 mm × 100 mm, 1.7 μm) | nih.gov |

| Mobile Phase A | H₂O with 2 mM ammonium (B1175870) acetate (B1210297) and 0.04% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile with 2 mM ammonium acetate and 0.04% formic acid | nih.gov |

| Flow Rate | 0.35 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govlcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including this compound and its derivatives. nih.govipb.ptweebly.com It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the precise determination of molecular structure. ipb.ptweebly.com While mass spectrometry provides information on the mass of a molecule, NMR reveals the connectivity of its atoms. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are routinely used to obtain initial structural information. ipb.ptweebly.com For more complex molecules or mixtures, two-dimensional (2D) NMR techniques are employed. nih.govipb.pt Experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between different nuclei within a molecule, which is crucial for unambiguous structural assignment. nih.govuminho.pt

In the context of this compound, NMR can be used to confirm its structure when isolated from a natural source or synthesized in the lab. For instance, in a study on saponins (B1172615) from Xanthoceras sorbifolia Bunge, 1D and 2D NMR techniques were instrumental in elucidating the structure of new compounds that included an arabinofuranosyl moiety. nih.gov

Quantitative ¹H NMR (qNMR) has also emerged as a powerful tool for the quantification of metabolites in complex mixtures, such as those found in bioprocesses. colab.ws Although challenged by long experiment times due to the longitudinal relaxation time (T1) of some metabolites, methods have been developed to optimize qNMR for high-throughput analysis. colab.ws By using a short relaxation delay and applying a correction factor, it is possible to achieve accurate quantification of multiple metabolites simultaneously. colab.ws

Ion-Exclusion Chromatography for Acid Quantification in Fermentation Processes

Ion-exclusion chromatography (IEC) is a robust and widely used technique for the determination of organic acids, including this compound, in various matrices, particularly in fermentation broths. metrohm.comredalyc.orgscielo.org.co This method separates ionic compounds from non-ionic or weakly ionized compounds based on the principle of Donnan exclusion. researchgate.net The stationary phase is typically a high-capacity cation-exchange resin in the H⁺ form. redalyc.orgresearchgate.net

In IEC, a dilute mineral acid, such as sulfuric acid or perchloric acid, is commonly used as the eluent. redalyc.orgscielo.org.cooup.com Strong inorganic anions are excluded from the pores of the stationary phase and elute first. Organic acids, being weaker acids, are partially protonated in the acidic eluent and can partition into the stationary phase, leading to their retention and separation. researchgate.net Detection is often achieved by conductivity measurement, sometimes coupled with a suppressor system to reduce the background conductivity of the eluent and enhance the signal of the analytes. metrohm.com UV detection at a low wavelength (e.g., 210 nm) can also be used. scielo.org.co

IEC is particularly well-suited for monitoring the production of organic acids in fermentation processes, as it can effectively separate these acids from the complex matrix of the fermentation broth, which may contain sugars, proteins, and salts. redalyc.orgscielo.org.co For instance, a method for the simultaneous determination of citric and oxalic acids in fungal fermentation broths utilized an IC-Pak Ion-Exclusion column with a dilute sulfuric acid mobile phase and UV detection. redalyc.orgscielo.org.co This approach allowed for the effective monitoring of the fermentation process.

| Parameter | Condition | Reference |

|---|---|---|

| Column | IC-Pak Ion-Exclusion 7µm (7.8 x 300 mm) | redalyc.orgscielo.org.co |

| Mobile Phase | 0.001N H₂SO₄ | redalyc.orgscielo.org.co |

| Flow Rate | 0.6 mL/min | scielo.org.co |

| Detection | UV at 210 nm or Conductivity | metrohm.comscielo.org.co |

| Column Temperature | 40°C | scielo.org.co |

Development of High-Throughput Analytical Platforms for Bioprocess Monitoring

The ability to monitor bioprocesses in real-time or near real-time is essential for process optimization and control. This has driven the development of high-throughput analytical platforms capable of rapidly analyzing a large number of samples. nih.govfrontiersin.org These platforms often integrate automated sample handling with rapid analytical techniques.

For the analysis of this compound and other metabolites in bioprocesses, high-throughput screening methods are invaluable. For example, in the context of microbial fermentations, microplate-based assays can be used to monitor parameters like cell growth (optical density) and pH in a high-throughput manner. nih.gov Fluorescent reporters can also be employed to monitor gene expression in response to specific compounds. nih.govd-nb.info

In a study aiming to screen for a 2-keto-L-gulonic acid-producing Gluconobacter oxydans strain, a high-throughput screening method was developed based on the enzymatic conversion of the target molecule, which could be monitored by the change in NADH concentration. frontiersin.org This allowed for the rapid screening of a large number of mutant strains. While this specific example does not directly involve this compound, the principle can be applied to develop similar high-throughput assays for other organic acids.

Furthermore, advancements in analytical instrumentation, such as the optimization of quantitative NMR for faster analysis, contribute to high-throughput capabilities for bioprocess monitoring. colab.ws By reducing the analysis time per sample, more samples can be processed in a given timeframe, providing a more detailed picture of the dynamic changes occurring during a bioprocess. The integration of such rapid analytical methods with automated liquid handling systems and data analysis software creates powerful high-throughput platforms for modern bioprocess research and development.

Emerging Research Frontiers and Future Perspectives

Integration with Synthetic Biology for Advanced Bioconversion Systems

Synthetic biology is at the forefront of creating advanced bioconversion systems for L-arabinonic acid production. This involves the design and construction of new biological parts, devices, and systems, as well as the re-design of existing, natural biological systems for useful purposes.

Researchers are engineering microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, to efficiently convert L-arabinose into this compound. researchgate.netresearchgate.net Metabolic engineering strategies are crucial in this endeavor and include:

Pathway Engineering: Overexpressing key enzymes involved in the oxidation of L-arabinose. researchgate.net

Deletion of Competing Pathways: Eliminating metabolic pathways that consume L-arabinose or the intermediate products, thereby channeling the carbon flux towards this compound. researchgate.net

Cofactor Balancing: Ensuring the efficient regeneration of cofactors like NAD+ or NADP+, which are essential for the dehydrogenase enzymes that catalyze the conversion. researchgate.net

Transporter Engineering: Improving the uptake of L-arabinose into the microbial cell and the export of this compound out of the cell. researchgate.netnih.gov

A notable example is the use of Gluconobacter oxydans, an acetic acid bacterium known for its incomplete oxidation of various carbohydrates. researchgate.netuni-duesseldorf.de This bacterium oxidizes L-arabinose in its periplasm using a membrane-bound glucose dehydrogenase, yielding this compound. researchgate.netnih.gov Synthetic biology tools, such as the L-arabinose-inducible PBAD promoter and the transcriptional regulator AraC from E. coli, have been successfully implemented in G. oxydans to create tunable gene expression systems. uni-duesseldorf.denih.gov This allows for precise control over the expression of enzymes involved in the bioconversion process, optimizing production yields. nih.gov

Furthermore, optogenetic tools are being developed for temporal gene expression control in G. oxydans, using light to regulate the expression of membrane-bound dehydrogenases for enhanced this compound production from renewable L-arabinose sources. biosc.de

Exploration of Ecological Roles and Inter-Species Chemical Communication

The role of L-arabinose and its derivatives, including this compound, in ecological interactions and chemical communication is an area of growing interest. L-arabinose is a significant component of plant biomass, particularly in hemicellulose and pectin. researchgate.netsmolecule.com Its metabolism can influence the behavior of microorganisms.

For instance, L-arabinose metabolism has been shown to negatively impact biofilm formation in Salmonella enterica serovar Typhimurium. researchgate.net In Escherichia coli, the presence of L-arabinose can influence the expression of genes related to amino acid synthesis and metabolism. tandfonline.com The oxidation of L-arabinose to this compound by bacteria like Gluconobacter oxydans leads to the acidification of the surrounding medium, which can drastically affect the local microbial community and gene expression. researchgate.netnih.gov

While direct research on this compound as a signaling molecule in inter-species communication is still nascent, the study of chemical cues in aquatic and terrestrial environments provides a framework for future investigations. researchgate.netacs.org The production and secretion of organic acids by microorganisms are known to play a role in shaping microbial consortia and influencing interactions with host organisms. Further research is needed to elucidate the specific roles this compound might play in these complex ecological networks.

Development of Sustainable and Scalable Production Platforms

A key focus of current research is the development of sustainable and scalable platforms for this compound production, moving away from conventional chemical synthesis methods that can be costly and environmentally harsh. uminho.pt The utilization of renewable biomass, particularly lignocellulosic materials rich in L-arabinose, is a cornerstone of this approach. tandfonline.comacs.org

Whole-cell biotransformation and fermentation are the preferred in vivo methods as they are generally less resource-intensive than enzymatic conversions. researchgate.netnih.gov Significant progress has been made in optimizing these processes. For example, using the acetic acid bacterium Gluconobacter oxydans, researchers have achieved high titers of this compound. In fed-batch bioreactors with controlled pH, production levels of up to 120 g/L of this compound have been reported. researchgate.nettandfonline.com This demonstrates the potential for high-level production using optimized fermentation strategies. researchgate.net

The table below summarizes key findings in the microbial production of this compound:

| Microorganism | Substrate | Production Method | Key Findings |

| Gluconobacter oxydans 621H | L-arabinose | Fed-batch bioreactor with pH control | Achieved up to 120 g/L this compound and 13 g/L L-arabino-1,4-lactone. researchgate.net |

| Gluconobacter oxydans 621H | L-arabinose | Fed-batch shake flasks (no pH control) | Produced 17.4 g/L this compound and 5.7 g/L L-arabino-1,4-lactone; production limited by acidification. researchgate.net |

| Saccharomyces cerevisiae (engineered) | L-arabinose | Whole-cell bioconversion | Expressing L-arabinose/D-galactose 1-dehydrogenase and a galactose permease produced 18 g/L of L-arabonate. researchgate.net |

| Pseudomonas fragi | L-arabinose | Fermentation | Capable of converting L-arabinose to this compound. dtic.mil |

The development of robust microbial strains through metabolic engineering, coupled with optimized fermentation processes, is critical for establishing economically viable and sustainable production platforms for this compound.

Advanced Enzyme Discovery and Directed Evolution for Biocatalysis

The efficiency of biocatalytic conversion of L-arabinose to this compound is heavily reliant on the properties of the enzymes involved, primarily dehydrogenases. Advanced enzyme discovery and directed evolution are powerful tools for obtaining biocatalysts with improved characteristics for industrial applications. nih.govuni-greifswald.denih.gov

Enzyme discovery involves screening natural environments or metagenomic libraries for novel enzymes with desired activities. nih.gov For instance, an L-arabinose/D-galactose 1-dehydrogenase from Rhizobium leguminosarum bv. trifolii has been characterized and successfully expressed in S. cerevisiae for this compound production. researchgate.net

Directed evolution mimics the process of natural selection in the laboratory to engineer enzymes with enhanced properties such as:

Increased catalytic activity (kcat) rsc.org

Improved substrate specificity (Km) nih.gov

Enhanced stability (e.g., thermostability) uni-greifswald.de

Optimal performance under specific process conditions (e.g., pH) nih.gov

This process involves generating large libraries of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with the desired improvements. nih.govmdpi.com For example, directed evolution has been used to improve a ketoreductase for the synthesis of a pharmaceutical intermediate, demonstrating its power in creating highly efficient biocatalysts. mdpi.com

The table below lists some enzymes involved in this compound-related biocatalysis:

| Enzyme | Source Organism | Function |

| L-arabinose/D-galactose 1-dehydrogenase | Rhizobium leguminosarum bv. trifolii | Converts L-arabinose to L-arabonate. researchgate.net |

| Membrane-bound glucose dehydrogenase (GdhM) | Gluconobacter oxydans | Oxidizes L-arabinose to this compound in the periplasm. researchgate.netnih.gov |

| L-arabinose dehydrogenase | Pseudomonas fragi | Converts L-arabinose to this compound. google.com |

| L-arabinonate dehydratase | E. coli (native) | Converts this compound to L-3-deoxy-glycero-pentulosonic acid. dtic.milgoogle.com |

| Galactose dehydrogenase | Commercial sources | Used in coupled assays for the detection of L-arabinose by converting it to this compound. nih.gov |

Through the continued application of these advanced biotechnology approaches, the production of this compound is poised to become more efficient, sustainable, and economically competitive, opening up new possibilities for its use in various industries.

Q & A

Q. What methods are used to detect and quantify L-arabinonic acid in microbial bioprocesses?

this compound is quantified using gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS) . This method identifies oxidation products in cell-free supernatants, distinguishing this compound from residual L-arabinose. For example, Gluconobacter oxydans strains 621H and BP.6 were analyzed to confirm this compound formation during L-arabinose oxidation .

Q. What factors influence the yield of this compound in Gluconobacter oxydans cultures?

The presence of membrane-bound dehydrogenases (mDHs) , particularly glucose dehydrogenase (GdhM), is critical. Strain 621H, which expresses GdhM, oxidizes L-arabinose to this compound, while the multi-deletion strain BP.6 (lacking GdhM) cannot. Yield is also affected by substrate concentration and pH, as excessive L-arabinose (>1% w/v) leads to acidification, reducing metabolic activity .

Q. How is L-arabinose uptake studied in microbial systems lacking known transporters?

Researchers test heterologous transporters, such as E. coli AraE, to enhance L-arabinose uptake. However, in G. oxydans, co-expression of AraE with AraC-PBAD did not improve induction sensitivity, suggesting incompatibility with the host’s transport mechanisms. Alternative approaches, like promoter engineering or directed evolution, may be required .

Advanced Research Questions

Q. How does acidification from this compound accumulation affect intracellular protein activity?

this compound (pKa ~3.39) lowers the extracellular pH to ≤3.3 in G. oxydans 621H cultures, disrupting cytoplasmic pH homeostasis. This acidification reduces the activity of pH-sensitive proteins, such as β-D-glucuronidase (UidA) and fluorescent reporters (e.g., mNeonGreen). Mitigation strategies include using non-oxidizing strains (e.g., BP.6) or maintaining pH ≥6.0 via buffered media .

Q. What are the limitations of the AraC-PBAD system in L-arabinose-oxidizing strains?

In G. oxydans, inducer saturation occurs at ~1% (w/v) L-arabinose , far higher than in E. coli (0.001–0.2%). Oxidation of L-arabinose to this compound does not reduce induction efficiency, but acidification in stationary phase causes reporter signal loss. Strain BP.6 avoids this issue, enabling stable expression under non-pH-controlled conditions .

Q. How can researchers resolve contradictions in data caused by this compound’s physicochemical properties?

Artifact correction is critical. For example, mNG fluorescence loss in strain 621H at high L-arabinose concentrations correlates with acidification, not protein degradation. Transferring cells to pH-neutral media restores fluorescence. Researchers should validate results using non-oxidizing strains or real-time pH monitoring .

Q. Why does heterologous expression of AraE fail to enhance L-arabinose uptake in G. oxydans?

Despite AraE’s role as a low-affinity transporter in E. coli, its co-expression with AraC-PBAD in G. oxydans reduced induction sensitivity by 40–60%. This suggests incompatibility with the host’s membrane architecture or regulatory networks. Transcriptomic analysis of AraE-expressing strains may identify bottlenecks .

Q. What metabolic engineering strategies improve this compound production?

Overexpression of membrane-bound dehydrogenases (e.g., GdhM) in G. oxydans enhances oxidation rates. Additionally, deleting competing pathways (e.g., cytosolic dehydrogenases) or using pH-controlled bioreactors optimizes yield. Recent studies also explore modular vector systems (e.g., pBBR1MCS-5-based plasmids) for tunable expression .

Methodological Guidelines

- Strain Selection : Use BP.6 (G. oxydans Δ6mDH) to avoid acidification artifacts in unregulated systems .

- Induction Optimization : Test L-arabinose concentrations between 0.1–1% (w/v) to balance induction efficiency and pH stability .

- Data Validation : Pair GC-TOF-MS with pH measurements to distinguish metabolic products from experimental artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.